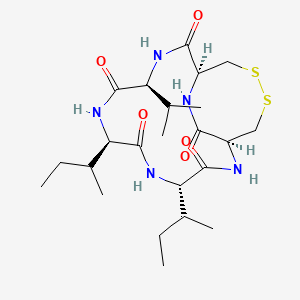
Malformin-B4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Malformin-B4 is a cyclic pentapeptide produced by the fungus Aspergillus niger. It is part of the malformin family, which includes several structurally related compounds. This compound is known for its diverse biological activities, including phytotoxic, antibacterial, and antifungal properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Malformin-B4 can be synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a resin-bound peptide chain, followed by cyclization and disulfide bond formation . The synthesis typically involves the following steps:
Amino Acid Coupling: The amino acids are coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cyclization: The linear peptide is cyclized to form the cyclic pentapeptide structure.
Disulfide Bond Formation: The disulfide bond is formed between the cysteine residues to stabilize the cyclic structure.
Industrial Production Methods
Industrial production of this compound involves fermentation of Aspergillus niger under controlled conditions. The fermentation broth is then extracted and purified using techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Malformin-B4 undergoes various chemical reactions, including:
Oxidation: The disulfide bond in this compound can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: The amino acid residues in this compound can undergo substitution reactions to form derivatives with modified biological activities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various amino acid derivatives can be used to substitute specific residues in the peptide chain.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free thiol groups.
Substitution: Modified cyclic pentapeptides with altered biological activities.
Wissenschaftliche Forschungsanwendungen
Malformin-B4 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: this compound is used to study the effects of cyclic peptides on plant growth and development.
Industry: This compound is explored for its potential use in agriculture as a biopesticide.
Wirkmechanismus
Malformin-B4 exerts its effects through several molecular targets and pathways:
Phytotoxicity: It induces root curvature and malformations in plants by interfering with cell division and elongation.
Antibacterial and Antifungal Activity: this compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Cellular Signaling: It activates the RSK1 pathway, enhancing cellular fibrinolytic activity and promoting the degradation of fibrin clots.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malformin-A1: Another member of the malformin family with similar phytotoxic and antibacterial properties.
Malformin-C: Known for its antimalarial and antitrypanosomal activities.
Malformin-B1, B2, B3: Structurally related compounds with varying biological activities.
Uniqueness
Malformin-B4 is unique due to its specific amino acid sequence and disulfide bond configuration, which contribute to its distinct biological activities. Its ability to activate the RSK1 pathway and enhance fibrinolytic activity sets it apart from other malformins .
Eigenschaften
Molekularformel |
C23H39N5O5S2 |
|---|---|
Molekulargewicht |
529.7 g/mol |
IUPAC-Name |
(1S,4S,7R,10S,13S)-4,7-di(butan-2-yl)-10-propan-2-yl-15,16-dithia-2,5,8,11,19-pentazabicyclo[11.4.2]nonadecane-3,6,9,12,18-pentone |
InChI |
InChI=1S/C23H39N5O5S2/c1-7-12(5)17-22(32)25-14-9-34-35-10-15(24-19(14)29)20(30)26-16(11(3)4)21(31)27-18(13(6)8-2)23(33)28-17/h11-18H,7-10H2,1-6H3,(H,24,29)(H,25,32)(H,26,30)(H,27,31)(H,28,33)/t12?,13?,14-,15-,16+,17+,18-/m1/s1 |
InChI-Schlüssel |
PIXYPRXKMCTYQV-UPELKQERSA-N |
Isomerische SMILES |
CCC(C)[C@H]1C(=O)N[C@@H]2CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)C(C)CC)C(C)C)NC2=O |
Kanonische SMILES |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)CC)C(C)C)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3'-chloro-4'-sulfamoyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13714411.png)
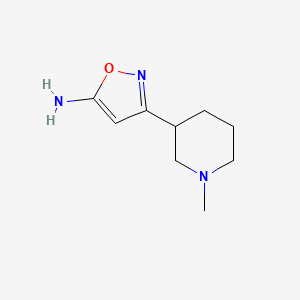
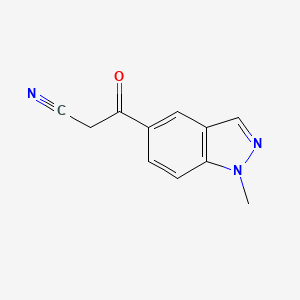
![3'-Methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13714421.png)
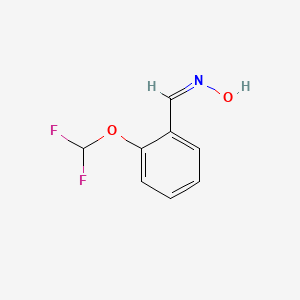
![N-((6-(7-Chlorothieno[3,2-b]pyridin-2-yl)pyridin-3-yl)methyl)-N-(2-methoxyethyl)acetamide](/img/structure/B13714445.png)




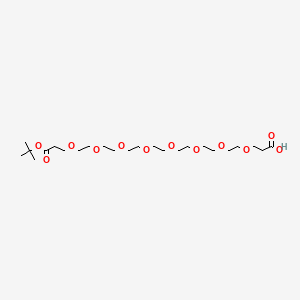
![3-Methyl-1-[1-(3-(trifluoromethyl)phenyl)cyclobutyl]-1-butylamine](/img/structure/B13714498.png)

![4-[(E)-methoxyiminomethyl]-2-(trideuteriomethoxy)phenol](/img/structure/B13714507.png)
